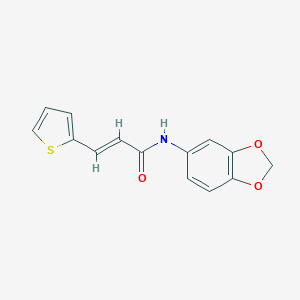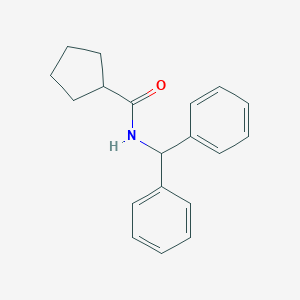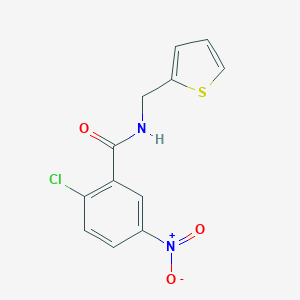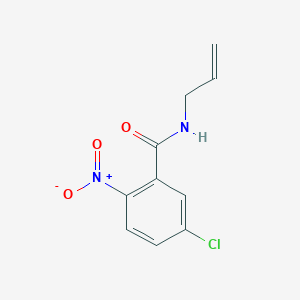
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, also known as BTA, is a synthetic compound with potential applications in scientific research. BTA is a member of the acrylamide family, which is widely used in various fields such as chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in the field of inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. One of the limitations of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential toxicity. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to be toxic to certain cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide. One of the future directions is to investigate the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail. Another future direction is to investigate the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields such as neurodegenerative diseases and infectious diseases. Another future direction is to investigate the potential toxicity of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a synthetic compound with potential applications in scientific research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have potential applications in cancer research and inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has several biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has potential advantages and limitations for lab experiments. There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, including investigating the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail and investigating the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-thiophene carboxylic acid with 3-aminophenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromo-1,3-benzodioxole in the presence of palladium acetate and triphenylphosphine to obtain the final product, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is in the field of cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Bromophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458298.png)

![Propyl 2-{[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]amino}-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B458302.png)

![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]butanamide](/img/structure/B458305.png)


![Ethyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B458309.png)
![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B458311.png)
![Propyl 4-(4-tert-butylphenyl)-2-[(3-cyclopentylpropanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B458314.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)